molecular formula C9H10BrN3O2S B8768327 Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate

Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate

Cat. No. B8768327
M. Wt: 304.17 g/mol
InChI Key: CWUSWANRIVVXCI-UHFFFAOYSA-N
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Patent
US08865699B2

Procedure details

To a suspension of hydroxylamine hydrochloride (409.2 g, 5.888 mol) in EtOH/MeOH (1:1, 2.5 L) was added N,N-diisopropylethylamine (606.1 mL, 3.480 mol), the mixture was stirred at room temperature (20° C.) for 1 h. 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea (2) (352.8 g, 1.160 mol) was then added and the mixture slowly heated to reflux (Note: bleach scrubber required to quench H2S evolved). After 2 h at reflux the mixture was allowed to cool and filtered to collect the precipitated solid. The collected solid was washed successively with water (1.0 L), EtOH/MeOH (1:1, 1.0 L) and diethyl ether (500 mL) then air-dried to afford the title compound as a white solid (169.2 g, 69%). No further purification was required.
Quantity
409.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
606.1 mL
Type
reactant
Reaction Step Two
Quantity
352.8 g
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:7](CC)C(C)C)(C)C.[Br:13][C:14]1[CH:15]=[CH:16][C:17]([NH:20][C:21]([NH:23]C(OCC)=O)=S)=[N:18][CH:19]=1>CCO.CO>[Br:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([N:7]=[C:21]([NH2:23])[N:20]=2)[CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
409.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.5 L
Type
solvent
Smiles
CCO.CO
Step Two
Name
Quantity
606.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
352.8 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(=S)NC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature (20° C.) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
(Note: bleach scrubber required to quench H2S evolved)
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h at reflux the mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitated solid
WASH
Type
WASH
Details
The collected solid was washed successively with water (1.0 L), EtOH/MeOH (1:1, 1.0 L) and diethyl ether (500 mL)
CUSTOM
Type
CUSTOM
Details
then air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 169.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.